molecular formula C20H24N4O3 B4141442 N-ethyl-5-[4-(2-methylbenzoyl)-1-piperazinyl]-2-nitroaniline

N-ethyl-5-[4-(2-methylbenzoyl)-1-piperazinyl]-2-nitroaniline

Cat. No. B4141442
M. Wt: 368.4 g/mol
InChI Key: HVIQYERZEUNFJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-ethyl-5-[4-(2-methylbenzoyl)-1-piperazinyl]-2-nitroaniline, commonly known as EMBP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. EMBP is a piperazine derivative that has a nitro group and a benzoyl group attached to it.

Scientific Research Applications

EMBP has been extensively studied for its potential applications in various fields. It has been found to be an effective inhibitor of protein kinase C (PKC), which plays a crucial role in the regulation of cell growth and differentiation. EMBP has also been shown to inhibit the growth of cancer cells, making it a potential candidate for cancer treatment. Additionally, EMBP has been studied for its potential use as a fluorescent probe for imaging biological systems.

Mechanism of Action

EMBP inhibits PKC by binding to its regulatory domain, preventing its activation. PKC is involved in various cellular processes, including cell growth, differentiation, and apoptosis. Inhibition of PKC by EMBP leads to the inhibition of these processes, thereby inhibiting the growth of cancer cells.
Biochemical and Physiological Effects:
EMBP has been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. It has also been found to inhibit the migration and invasion of cancer cells. Additionally, EMBP has been shown to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines.

Advantages and Limitations for Lab Experiments

EMBP has several advantages for lab experiments, including its high potency, selectivity, and stability. However, its use in lab experiments is limited by its toxicity and potential side effects.

Future Directions

There are several future directions for the research on EMBP. One area of research is to investigate its potential use in cancer treatment, either alone or in combination with other drugs. Another area of research is to study its potential use as a fluorescent probe for imaging biological systems. Additionally, further research is needed to study its mechanism of action and to identify any potential side effects.

properties

IUPAC Name

[4-[3-(ethylamino)-4-nitrophenyl]piperazin-1-yl]-(2-methylphenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O3/c1-3-21-18-14-16(8-9-19(18)24(26)27)22-10-12-23(13-11-22)20(25)17-7-5-4-6-15(17)2/h4-9,14,21H,3,10-13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVIQYERZEUNFJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=C(C=CC(=C1)N2CCN(CC2)C(=O)C3=CC=CC=C3C)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{4-[3-(Ethylamino)-4-nitrophenyl]piperazin-1-yl}(2-methylphenyl)methanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-ethyl-5-[4-(2-methylbenzoyl)-1-piperazinyl]-2-nitroaniline
Reactant of Route 2
Reactant of Route 2
N-ethyl-5-[4-(2-methylbenzoyl)-1-piperazinyl]-2-nitroaniline
Reactant of Route 3
Reactant of Route 3
N-ethyl-5-[4-(2-methylbenzoyl)-1-piperazinyl]-2-nitroaniline
Reactant of Route 4
Reactant of Route 4
N-ethyl-5-[4-(2-methylbenzoyl)-1-piperazinyl]-2-nitroaniline
Reactant of Route 5
Reactant of Route 5
N-ethyl-5-[4-(2-methylbenzoyl)-1-piperazinyl]-2-nitroaniline
Reactant of Route 6
Reactant of Route 6
N-ethyl-5-[4-(2-methylbenzoyl)-1-piperazinyl]-2-nitroaniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.